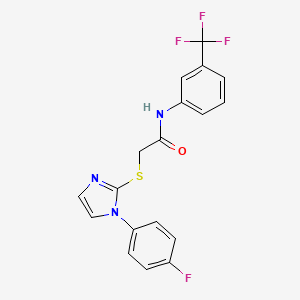

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F4N3OS/c19-13-4-6-15(7-5-13)25-9-8-23-17(25)27-11-16(26)24-14-3-1-2-12(10-14)18(20,21)22/h1-10H,11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQINOGYPCICAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F4N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.39 g/mol. The structure features an imidazole ring, a thioether linkage, and a trifluoromethyl group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of imidazole derivatives, including this compound. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation. For instance:

- Cell Proliferation Inhibition : The compound has shown significant inhibition of cancer cell lines, with IC50 values indicating effective cytotoxicity. In various studies, imidazole derivatives have been reported to induce apoptosis in cancer cells through modulation of signaling pathways such as those involving caspases and Bcl-2 family proteins .

Antimicrobial Properties

Imidazole derivatives are also known for their antimicrobial properties. The presence of the thioether moiety enhances the compound's ability to disrupt microbial cell membranes, leading to increased permeability and ultimately cell death. Studies indicate that compounds with similar structures exhibit activity against a range of bacteria and fungi .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant for enzymes involved in cancer metabolism and microbial resistance .

- Receptor Modulation : The compound may also act on specific receptors in cellular signaling pathways, altering cellular responses that lead to apoptosis or growth inhibition .

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly through its ability to inhibit cancer cell proliferation. Key mechanisms include:

- Cell Proliferation Inhibition : The compound has demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cells by modulating critical signaling pathways involving caspases and Bcl-2 family proteins .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity, attributed to the presence of the thioether moiety, which enhances its ability to disrupt microbial cell membranes. Research indicates that similar compounds can effectively target a range of bacteria and fungi. Mechanisms of action include:

- Enzyme Inhibition : The imidazole ring interacts with various enzymes, potentially inhibiting their activity, which is crucial for overcoming microbial resistance.

- Membrane Disruption : The structural characteristics allow the compound to increase permeability in microbial cells, leading to cell death .

Case Studies and Research Findings

Numerous studies have been conducted to explore the efficacy and mechanisms of action of this compound:

-

Anticancer Studies :

- A study published in ACS Omega detailed the synthesis and evaluation of imidazole derivatives, including this compound, showing promising results in inhibiting tumor growth in vitro and in vivo models .

- Another research paper focused on the interaction of imidazole derivatives with specific cancer cell lines, demonstrating their potential as novel anticancer agents due to their ability to induce apoptosis through various pathways.

-

Antimicrobial Investigations :

- Research has indicated that compounds with similar structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The thioether group enhances the overall antimicrobial activity by disrupting cellular integrity .

- A comparative study evaluated several imidazole derivatives for their antifungal activity, confirming that this compound effectively inhibited fungal growth at low concentrations.

Q & A

Basic: What are the standard synthetic routes for 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a thiol-containing imidazole intermediate with a chloroacetamide derivative. For example:

- Step 1 : Prepare 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol via cyclization of substituted benzaldehyde and thiourea derivatives under reflux in ethanol .

- Step 2 : React the thiol intermediate with 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base and ethanol as a solvent. Recrystallization from ethanol improves purity .

Key variables : Solvent polarity (ethanol vs. DMF), reaction time (6–24 hours), and stoichiometric ratios (e.g., 1:1.2 thiol:chloroacetamide) significantly impact yields (reported 60–85%) .

Basic: What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the imidazole and acetamide moieties. For example, the thioether (-S-) linkage shows characteristic shifts at δ 4.2–4.5 ppm (CH₂-S) in ¹H NMR .

- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=O stretch of acetamide) and 1250–1300 cm⁻¹ (C-F stretches) validate functional groups .

- Elemental Analysis : Combustion analysis (C, H, N, S) should match theoretical values within ±0.4% for high purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies optimize substituents for enhanced biological activity?

- Imidazole Core : Fluorine at the 4-position of the phenyl ring (4-fluorophenyl) enhances metabolic stability and lipophilicity, improving membrane permeability .

- Thioacetamide Linker : Replacing sulfur with oxygen reduces activity, suggesting the thioether group is critical for target binding .

- Trifluoromethyl Phenyl Group : The -CF₃ group at the 3-position increases electron-withdrawing effects, potentially enhancing interactions with hydrophobic enzyme pockets .

Methodology : Synthesize analogs with variations (e.g., -Cl, -Br, -OCH₃) and compare bioactivity using in vitro assays (e.g., COX inhibition) .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

- Variable 1 : Assay conditions (e.g., cell lines, enzyme isoforms). For example, COX-2 inhibition may vary depending on isoform-specific binding pockets .

- Variable 2 : Compound purity. Impurities >5% (e.g., unreacted thiol) can skew IC₅₀ values. Validate purity via HPLC before testing .

- Solution : Replicate experiments under standardized protocols (e.g., uniform cell lines, enzyme sources) and cross-validate with molecular docking to identify binding discrepancies .

Advanced: What strategies address solubility challenges during in vitro and in vivo testing?

- Co-solvents : Use DMSO (≤1% v/v) for in vitro assays to maintain solubility without cytotoxicity .

- Salt Formation : Introduce sodium or potassium salts via deprotonation of the acetamide nitrogen under basic conditions .

- Nanoformulations : Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) to enhance aqueous dispersion and bioavailability .

Advanced: What experimental protocols evaluate COX-1/COX-2 inhibition efficacy?

- In vitro Assay : Use purified COX-1 and COX-2 enzymes with arachidonic acid as substrate. Measure prostaglandin E₂ (PGE₂) production via ELISA. Example IC₅₀ values: 0.8–2.5 µM for COX-2 .

- Molecular Docking : Perform AutoDock Vina simulations to assess binding affinity to COX-2’s hydrophobic channel (e.g., interactions with Arg120 and Tyr355) .

- Selectivity Ratio : Calculate COX-2/COX-1 IC₅₀ ratios; values >10 indicate COX-2 selectivity .

Advanced: How can molecular docking studies guide the design of derivatives with improved target binding?

- Step 1 : Generate 3D structures using Gaussian09 with B3LYP/6-31G(d) optimization .

- Step 2 : Dock into target proteins (e.g., COX-2 PDB: 5KIR) using Glide SP/XP mode. Prioritize poses with hydrogen bonds to His90 or hydrophobic contacts with Val523 .

- Step 3 : Synthesize derivatives predicted to strengthen these interactions (e.g., adding methyl groups to the imidazole ring) .

Basic: What quality control measures ensure batch-to-batch consistency in synthesis?

- Melting Point Analysis : Compare observed vs. literature values (e.g., 180–185°C) to detect polymorphic variations .

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to confirm reaction completion and intermediate purity .

- HPLC Purity Check : Employ a C18 column (MeOH:H₂O = 70:30) with UV detection at 254 nm; target ≥95% peak area .

Advanced: How can researchers mitigate side reactions during synthesis (e.g., disulfide formation)?

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the thiol intermediate to disulfides .

- Additives : Include reducing agents like dithiothreitol (DTT, 1 mM) to stabilize the thiol group during coupling .

- Workup : Quench reactions with ice-cold water to precipitate byproducts and isolate the product via vacuum filtration .

Advanced: What experimental designs assess the compound’s environmental impact and biodegradability?

- Fate Studies : Use OECD 307 guidelines to measure soil biodegradation under aerobic conditions. Monitor half-life (t₁/₂) via LC-MS .

- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀ values .

- Long-Term Monitoring : Design multi-compartment models (water, soil, biota) to track bioaccumulation potential over 12–24 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.